Pdcd4-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pdcd4-IN-1 is a small molecule inhibitor that targets the programmed cell death 4 (PDCD4) protein. PDCD4 is a tumor suppressor protein that inhibits protein translation and is involved in various cellular processes, including apoptosis, cell growth, and differentiation. The inhibition of PDCD4 by this compound has been shown to have potential therapeutic applications in cancer treatment by promoting apoptosis and inhibiting tumor growth .
Preparation Methods
The synthesis of Pdcd4-IN-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up the laboratory synthesis to larger reactors and optimizing the reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Pdcd4-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
Pdcd4-IN-1 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of PDCD4 and its effects on protein translation. In biology, this compound is used to investigate the role of PDCD4 in various cellular processes, including apoptosis, cell growth, and differentiation. In medicine, this compound has shown promise as a potential therapeutic agent for cancer treatment by promoting apoptosis and inhibiting tumor growth. In industry, this compound can be used in the development of new drugs and therapeutic strategies targeting PDCD4 .
Mechanism of Action
The mechanism of action of Pdcd4-IN-1 involves the inhibition of the PDCD4 protein. PDCD4 functions as a translational repressor by interacting with the initiation factor eIF4A through its MA3 domains, thereby preventing its incorporation into the eIF4F complex. By inhibiting PDCD4, this compound disrupts this interaction, leading to the activation of protein translation and the promotion of apoptosis in cancer cells. The molecular targets and pathways involved in this process include the eIF4A helicase, the eIF4F complex, and various signaling pathways related to apoptosis and cell growth .
Comparison with Similar Compounds
Pdcd4-IN-1 is unique in its specific targeting of the PDCD4 protein. Similar compounds that also target protein translation and apoptosis include inhibitors of other translation initiation factors, such as eIF4E and eIF4G. These compounds share some similarities in their mechanisms of action but differ in their specific molecular targets and pathways. For example, eIF4E inhibitors block the cap-dependent translation initiation, while eIF4G inhibitors disrupt the assembly of the eIF4F complex. The uniqueness of this compound lies in its specific inhibition of PDCD4, making it a valuable tool for studying the role of PDCD4 in cancer and other diseases .
Properties
Molecular Formula |
C12H9BrClN3O |
---|---|
Molecular Weight |
326.57 g/mol |
IUPAC Name |
5-bromo-N'-(3-chlorophenyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C12H9BrClN3O/c13-9-4-8(6-15-7-9)12(18)17-16-11-3-1-2-10(14)5-11/h1-7,16H,(H,17,18) |
InChI Key |
VYRKESGWNTVDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NNC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.